molecular formula C15H16N4O3S2 B282829 N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide

N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B282829
M. Wt: 364.4 g/mol
InChI Key: CWWJQYVYAHFBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide, also known as ATSP-7041, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide involves the inhibition of NF-κB activity by targeting its upstream regulator, IκB kinase (IKK). IKK is responsible for the phosphorylation and degradation of IκBα, which leads to the activation of NF-κB. N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide inhibits the activity of IKK by binding to its ATP-binding site, thus preventing the phosphorylation of IκBα and subsequent activation of NF-κB. This results in the downregulation of pro-inflammatory and pro-cancer genes controlled by NF-κB.
Biochemical and Physiological Effects:
N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. Moreover, N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In animal models of Alzheimer's disease, N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. Moreover, N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has shown neuroprotective effects in animal models of Alzheimer's disease, making it a potential therapeutic agent for this debilitating disease. However, one of the limitations of using N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has shown promising results in preclinical studies, and there are several future directions for its research and development. One of the future directions is to investigate the efficacy of N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide in clinical trials for various inflammatory and cancerous diseases. Moreover, further studies are needed to understand the mechanisms underlying the neuroprotective effects of N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide in Alzheimer's disease. Additionally, future research should focus on improving the solubility and bioavailability of N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide to enhance its efficacy in vivo.

Synthesis Methods

The synthesis method of N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide involves a multi-step process that starts with the reaction of 2-mercapto-1,3,4-thiadiazole with 2-bromoethyl acetoacetate to obtain 2-(1,3,4-thiadiazol-2-ylthio)acetoacetic acid ethyl ester. This intermediate is further reacted with 4-acetylaniline in the presence of triethylamine and 1,1'-carbonyldiimidazole to obtain the final product, N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide. The purity of the compound is confirmed by HPLC and NMR spectroscopy.

Scientific Research Applications

N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has shown potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In preclinical studies, N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has demonstrated anti-inflammatory and anti-cancer properties by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Moreover, N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has shown neuroprotective effects in animal models of Alzheimer's disease by reducing the accumulation of amyloid-beta plaques in the brain.

properties

Molecular Formula

C15H16N4O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C15H16N4O3S2/c1-3-12(21)17-14-18-19-15(24-14)23-8-13(22)16-11-6-4-10(5-7-11)9(2)20/h4-7H,3,8H2,1-2H3,(H,16,22)(H,17,18,21)

InChI Key

CWWJQYVYAHFBAA-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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